Product packaging for D-Leucyl-D-threonyl-D-valine(Cat. No.:CAS No. 628282-04-2)

D-Leucyl-D-threonyl-D-valine

Cat. No.: B14214595
CAS No.: 628282-04-2
M. Wt: 331.41 g/mol
InChI Key: AIQWYVFNBNNOLU-IRCOFANPSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

D-Leucyl-D-threonyl-D-valine is a custom synthetic tripeptide composed exclusively of D-amino acids, offering unique properties for advanced biomedical and chemical research. The incorporation of D-stereoisomers of leucine, threonine, and valine confers significant resistance to proteolytic degradation by common enzymes, thereby enhancing the molecule's stability and half-life in biological assays . This characteristic makes it a valuable scaffold for developing stable peptide-based inhibitors, probes, or biomaterials. The peptide's structure, built from derivatives of branched-chain amino acids (BCAAs), suggests potential for mimicking or interfering with natural BCAA signaling pathways . Researchers can leverage this compound in studies focusing on enzyme-substrate interactions, particularly with enzymes that demonstrate promiscuity towards D-amino acids . Furthermore, the self-assembling behavior of peptides containing D-valine and other D-amino acids can be exploited in the design of novel nanostructures and hydrogels for drug delivery and tissue engineering applications . This product is intended for research purposes only and is not for use in diagnostic or therapeutic procedures for humans or animals.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C15H29N3O5 B14214595 D-Leucyl-D-threonyl-D-valine CAS No. 628282-04-2

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

628282-04-2

Molecular Formula

C15H29N3O5

Molecular Weight

331.41 g/mol

IUPAC Name

(2R)-2-[[(2R,3S)-2-[[(2R)-2-amino-4-methylpentanoyl]amino]-3-hydroxybutanoyl]amino]-3-methylbutanoic acid

InChI

InChI=1S/C15H29N3O5/c1-7(2)6-10(16)13(20)18-12(9(5)19)14(21)17-11(8(3)4)15(22)23/h7-12,19H,6,16H2,1-5H3,(H,17,21)(H,18,20)(H,22,23)/t9-,10+,11+,12+/m0/s1

InChI Key

AIQWYVFNBNNOLU-IRCOFANPSA-N

Isomeric SMILES

C[C@@H]([C@H](C(=O)N[C@H](C(C)C)C(=O)O)NC(=O)[C@@H](CC(C)C)N)O

Canonical SMILES

CC(C)CC(C(=O)NC(C(C)O)C(=O)NC(C(C)C)C(=O)O)N

Origin of Product

United States

Occurrence and Distribution of D Amino Acid Constituents of D Leucyl D Threonyl D Valine

Prevalence of D-Amino Acids in Microbial Systems

D-amino acids are significant components of the bacterial world, playing crucial roles in various physiological processes, including cell wall synthesis, biofilm regulation, and as signaling molecules. knowde.comwikipedia.org Bacteria are known to produce and release a variety of D-amino acids into their environment. frontiersin.org

D-Valine in Bacterial Metabolism and Growth Fitness

D-valine is one of the D-amino acids that has been identified in microbial systems. While L-valine is an essential amino acid for protein synthesis, D-valine has been noted for its presence in the context of bacterial communities, particularly in biofilms. researchgate.net Research has shown that many gram-negative bacterial biofilms secrete high levels of valine. nih.gov This secretion is thought to be a result of metabolic adjustments by bacteria within the high-density biofilm environment, especially under conditions of low oxygen and when carbon sources are not limited. d-aminoacids.com

The presence of high concentrations of valine in biofilms can act as a selective pressure, favoring the growth of valine-resistant bacterial strains. d-aminoacids.com This suggests a role for D-valine in shaping the composition and dynamics of microbial communities. While the direct impact of D-valine on the "growth fitness" of individual bacterial cells is a complex area of study, its role as a secreted metabolite in biofilms points to its importance in the broader context of microbial population dynamics and adaptation. nih.govd-aminoacids.com Furthermore, D-valine is recognized as a component of bacterial cell walls, contributing to their structural integrity. researchgate.net

D-Leucine in Bacterial Metabolism and Biofilm Regulation

D-leucine has been identified as a key regulator of biofilm formation and disassembly in a variety of bacterial species. nbinno.com A mixture of D-amino acids, including D-leucine, D-methionine, D-tyrosine, and D-tryptophan, has been shown to prevent biofilm formation and break down existing biofilms in Bacillus subtilis. nih.gov This effect is achieved by triggering the release of amyloid fibers that hold the bacterial cells together within the biofilm matrix. nih.gov

The proposed mechanism for this action involves the incorporation of D-amino acids into the peptidoglycan of the bacterial cell wall, which in turn interferes with the anchoring of proteins necessary for maintaining biofilm structure. nih.gov D-leucine has also demonstrated the ability to inhibit biofilm formation in pathogenic bacteria such as Staphylococcus aureus and Pseudomonas aeruginosa. nih.gov In agricultural contexts, D-leucine has been shown to inhibit biofilm formation in Xanthomonas citri subsp. citri, the causative agent of citrus canker. nbinno.com This suggests a potential for D-leucine as a tool for controlling bacterial biofilms in various applications. nbinno.com

Table 1: Role of D-Leucine in Biofilm Regulation of Various Bacteria

Bacterial SpeciesEffect of D-LeucineMechanism of Action
Bacillus subtilisPrevents biofilm formation and disassembles existing biofilmsTriggers the release of amyloid fibers that link cells together. nih.gov
Staphylococcus aureusPrevents biofilm formationNot explicitly detailed, but part of a general D-amino acid effect. nih.gov
Pseudomonas aeruginosaPrevents biofilm formationNot explicitly detailed, but part of a general D-amino acid effect. nih.gov
Xanthomonas citri subsp. citriInhibits biofilm formationSuggests a post-transcriptional mechanism of biofilm dissociation. nbinno.com

D-Threonine Presence and Roles in Microbial Contexts

Information regarding the specific roles of D-threonine in microbial systems is less abundant compared to D-leucine and D-valine. However, it is known that bacteria synthesize L-threonine from aspartate, and this amino acid is crucial for protein synthesis and other metabolic pathways. wikipedia.orgnih.gov D-threonine has been identified as a metabolite in Saccharomyces cerevisiae and Escherichia coli. nih.govchemicalbook.com While the precise functions of D-threonine in these microorganisms are not fully elucidated, its presence suggests a potential role in their physiology. Threonine deaminase, an enzyme involved in L-threonine metabolism, can be inhibited by D-threonine, indicating an interaction between the D-enantiomer and bacterial metabolic pathways. chemicalbook.com

Endogenous D-Amino Acids in Mammalian Systems and Their Biological Presence

For a long time, D-amino acids were considered unnatural in mammals. However, with the development of sensitive analytical techniques, the presence of endogenous D-amino acids and their physiological significance are now well-established.

Detection and Distribution of D-Leucine, D-Threonine, and D-Valine in Mammalian Tissues

While D-serine and D-aspartate are the most studied D-amino acids in mammals due to their roles in the nervous system, other D-amino acids, including D-leucine, D-threonine, and D-valine, have also been detected in various tissues.

D-Leucine: A highly sensitive method has been developed for the determination of D-leucine in biological samples. nih.gov Using this method, the presence and distribution of D-leucine in the brains of rats and mice have been demonstrated. For instance, the content of D-leucine in the rat hippocampus was found to be 0.69 nmol/g wet tissue, which accounts for 0.97% of the total leucine (B10760876) in that brain region. nih.gov

D-Threonine: A sensitive and selective method has also been established for the determination of four threonine isomers, including D-threonine, in mammalian tissues. nih.gov This research revealed for the first time the tissue distribution of D-threonine in rats, with significant amounts found in the frontal brain areas and urine. nih.gov The highest concentration of D-threonine was observed in the corpus striatum, at a level of 0.85 ± 0.05 nmol/g wet tissue. nih.gov

D-Valine: The presence of D-amino acid oxidase in certain mammalian epithelial cells allows them to utilize D-valine by converting it to the essential L-enantiomer. nih.gov This enzymatic activity enables the selective growth of these epithelial cells in culture media where L-valine is replaced by D-valine. nih.gov This implies a metabolic pathway for D-valine in specific mammalian cell types, although comprehensive data on its distribution throughout various tissues is not as readily available as for D-leucine and D-threonine.

Table 2: Concentration of D-Leucine and D-Threonine in Rat Brain Tissues

D-Amino AcidBrain RegionConcentration (nmol/g wet tissue)
D-LeucineHippocampus0.69 nih.gov
D-ThreonineCorpus Striatum0.85 ± 0.05 nih.gov

Environmental and Food Sources of D-Amino Acids

D-amino acids are naturally present in the environment and in various food products. Their occurrence can be attributed to microbial activity, racemization of L-amino acids during food processing, or as natural constituents of certain organisms. d-aminoacids.comjst.go.jp

The presence of D-amino acids in foods can arise from several sources. Fermented foods often contain D-amino acids due to the metabolic activities of the microorganisms involved in the fermentation process. jst.go.jp For example, the fermentation of sausages involves bacteria that can produce D-amino acids, contributing to the final flavor profile of the product. frontiersin.org Dairy products that undergo bacterial fermentation, such as yogurt and cheese, are also sources of D-amino acids.

Food processing techniques, particularly those involving high temperatures or alkaline conditions, can lead to the racemization of L-amino acids into their D-enantiomers. d-aminoacids.com For instance, heat treatment of soybean protein can increase the content of D-serine and D-threonine. d-aminoacids.com D-leucine has been noted in the context of fermented foods, where it can be a product of the fermentation process. nutritechnology.comfengchengroup.comsunlandnutrition.com

In the environment, D-amino acids are found in soil and aquatic systems. Their presence is largely due to the decomposition of microbial biomass, as bacteria are a major source of these compounds. D-valine, for example, is known to be a component of bacterial cell walls and can be released into the environment upon cell lysis. researchgate.net

Table 3: Sources and Formation of D-Amino Acids in Food and the Environment

D-Amino AcidSource/Formation ProcessExamples
D-LeucineFermentationFermented sausages, other fermented food products. frontiersin.orgnutritechnology.comfengchengroup.comsunlandnutrition.com
D-ThreonineFood Processing (Heat Treatment)Heated soybean protein. d-aminoacids.com
D-ValineMicrobial Biomass DecompositionSoil and aquatic environments from bacterial cell walls. researchgate.net

Biosynthesis and Enzymatic Interconversion of D Amino Acid Components of D Leucyl D Threonyl D Valine

Enzymatic Racemization and Epimerization of Amino Acids

The primary mechanism for the production of D-amino acids in many bacteria is through the action of racemase and epimerase enzymes, which catalyze the interconversion between L- and D-enantiomers. asm.org

A key enzyme in the generation of D-branched-chain amino acids (BCAAs) is isoleucine 2-epimerase (ILEP). kek.jpfrontiersin.org This enzyme, identified in lactic acid bacteria such as Lactobacillus buchneri, is a pyridoxal (B1214274) 5'-phosphate (PLP)-dependent racemase that exhibits broad substrate specificity for nonpolar amino acids. kek.jpnih.gov While it preferentially catalyzes the epimerization of L-isoleucine to D-allo-isoleucine, it also demonstrates significant racemase activity towards L-leucine and L-valine. kek.jpasm.org The enzyme from Lactobacillus buchneri has been classified as a fold-type I PLP-dependent enzyme. kek.jpnih.gov

Studies on the recombinant isoleucine 2-epimerase from L. otakiensis have shown that its specific activity is highest for the epimerization of isoleucine, followed by the racemization of leucine (B10760876) and valine. asm.org This indicates a crucial role for this class of enzymes in the production of D-leucine and D-valine in bacteria. asm.org The enzyme's activity can be inhibited by typical PLP-dependent enzyme inhibitors like hydroxylamine, aminooxyacetate, and phenylhydrazine. rsc.org

Substrate Specificity of Isoleucine 2-Epimerase from Lactobacillus otakiensis JCM 15040

SubstrateRelative Activity (%)
L-Isoleucine100
L-Leucine80.2
L-Valine65.8
L-Alanine34.5
L-Phenylalanine25.3

Data adapted from studies on the characterization of isoleucine 2-epimerase. asm.org

The production of D-valine and D-leucine is primarily achieved through the action of amino acid racemases. ontosight.ai These enzymes facilitate the reversible conversion of the L-isomers to their corresponding D-isomers. ontosight.ai For instance, a specific L-leucine racemase can catalyze the reaction: L-leucine ⇌ D-leucine. ontosight.ai The mechanism of PLP-dependent racemases, such as isoleucine 2-epimerase, involves the formation of a quinonoid intermediate where the stereogenic center at the α-carbon is temporarily lost, allowing for reprotonation from either face to yield either the L- or D-enantiomer. kek.jpwikipedia.org

In some cases, the production of D-amino acids can be part of a multi-enzyme system. For example, the "hydantoinase process" can be used for the production of D-valine, which involves a cascade of reactions including a hydantoinase and a carbamoylase. researchgate.netasm.org

L-Amino Acid Biosynthetic Pathways Related to D-Valine, L-Leucine, and L-Threonine

The precursors for the enzymatic production of D-valine, D-leucine, and D-threonine are their respective L-isomers. The biosynthesis of these L-amino acids is a well-characterized and highly regulated process in many microorganisms and plants.

The biosynthetic pathways for the branched-chain amino acids L-valine, L-leucine, and L-isoleucine are interconnected, sharing several enzymes. nih.govmdpi.com L-leucine synthesis branches off from the L-valine pathway. mdpi.comnih.gov The synthesis of L-threonine is part of the aspartate family of amino acids. nih.govmdpi.com

Key Enzymes in the Biosynthesis of L-Valine, L-Leucine, and L-Threonine

Amino AcidKey EnzymesStarting Precursors
L-ValineAcetohydroxy acid synthase, Ketol-acid reductoisomerase, Dihydroxyacid dehydratase, Branched-chain amino acid aminotransferasePyruvate
L-Leucineα-Isopropylmalate synthase, α-Isopropylmalate isomerase, Leucine aminotransferaseα-Ketoisovalerate (from Valine pathway)
L-ThreonineAspartokinase, Aspartate-semialdehyde dehydrogenase, Homoserine dehydrogenase, Homoserine kinase, Threonine synthaseAspartate

Information compiled from various sources on amino acid biosynthesis. nih.govresearchgate.netfrontiersin.orgwikipedia.org

The biosynthesis of branched-chain amino acids is tightly controlled through feedback inhibition and repression of enzyme synthesis to meet the metabolic needs of the cell. asm.orgnih.gov The end products—leucine, isoleucine, and valine—often act as allosteric inhibitors of the initial enzymes in their respective pathways. nih.gov For example, L-valine can inhibit acetohydroxy acid synthetase, and L-leucine can inhibit α-isopropylmalate synthase. nih.gov

Furthermore, the expression of the genes encoding these biosynthetic enzymes is often regulated by attenuation, a mechanism where the nascent mRNA transcript can adopt alternative secondary structures that either permit or terminate transcription, depending on the availability of the cognate aminoacyl-tRNA. asm.org In some Gram-positive bacteria, the global transcriptional regulator CodY modulates the expression of metabolic genes, including those for BCAA synthesis, in response to intracellular levels of branched-chain amino acids and GTP. asm.org

Non-Enzymatic Pathways Leading to D-Amino Acids

While enzymatic racemization is the primary biological route, D-amino acids can also form through non-enzymatic processes. In proteins, L-amino acid residues can undergo slow racemization over time, particularly in aging tissues. wikipedia.orgtaylorandfrancis.com This process is thought to occur via the formation of a succinimide (B58015) intermediate for amino acids like aspartate. taylorandfrancis.com The rate of this non-enzymatic racemization can be influenced by factors such as pH. wikipedia.org The presence of D-amino acids resulting from these non-enzymatic reactions has been associated with aging and certain diseases. nih.govresearchgate.net

Catabolism and Degradation of D-Amino Acids by D-Amino Acid Oxidases (DAAO) in Biological Systems

The levels of D-amino acids in biological systems are regulated through their catabolism, a process primarily carried out by D-amino acid oxidases (DAAO). wikipedia.org DAAO is a flavoenzyme (containing FAD) that catalyzes the oxidative deamination of D-amino acids to their corresponding α-keto acids, producing ammonia (B1221849) and hydrogen peroxide in the process. wikipedia.orgscispace.com

DAAO exhibits broad substrate specificity, acting on many neutral D-amino acids, but is generally inactive towards acidic D-amino acids. wikipedia.orgnih.gov This enzyme plays a crucial role in the detoxification of D-amino acids and in regulating the levels of D-amino acids that have physiological functions, such as D-serine in the central nervous system. wikipedia.orgnih.gov The α-keto acids produced can then enter central metabolic pathways, such as the citric acid cycle. tandfonline.com The catalytic mechanism of DAAO involves a direct hydride transfer from the α-carbon of the D-amino acid to the FAD cofactor. nih.govebi.ac.uk

Molecular Interactions and Mechanistic Roles of D Amino Acid Constituents and D Peptides

Interactions with Aminoacyl-tRNA Synthetases (aaRSs) and Fidelity of Protein Synthesis

Aminoacyl-tRNA synthetases (aaRSs) are fundamental enzymes that ensure the correct translation of the genetic code by attaching the appropriate amino acid to its corresponding tRNA molecule. nih.gov The homochirality of proteins, which are almost exclusively composed of L-amino acids, is critical for their proper function. pnas.org Consequently, cells have evolved sophisticated mechanisms to prevent the incorporation of D-amino acids into the nascent polypeptide chain. pnas.org

The primary mechanism for maintaining the chiral purity of proteins lies within the active site of the aaRSs themselves. These enzymes exhibit a high degree of stereospecificity, preferentially binding and activating L-amino acids over their D-enantiomers. nih.gov This discrimination is not always perfect, and some aaRSs can mistakenly activate D-amino acids, particularly those with larger binding pockets. cdnsciencepub.com For instance, tyrosyl-tRNA synthetase (TyrRS) can activate both L- and D-tyrosine. nih.gov

The rejection of D-amino acids by aaRSs is a critical checkpoint in protein synthesis. nih.gov The active site of an aaRS is structured to form specific interactions, primarily electrostatic, with the L-amino acid. nih.gov When a D-amino acid enters the active site, this network of interactions is perturbed, leading to unfavorable binding. nih.gov Computational studies on aspartyl-tRNA synthetase (AspRS) have shown that the preference for L-Asp over D-Asp is due to unfavorable binding of the D-enantiomer. nih.gov

In cases where a D-aminoacyl-tRNA is erroneously formed, a secondary quality control mechanism comes into play. nih.gov A specialized enzyme, D-aminoacyl-tRNA deacylase (DTD), is responsible for cleaving the ester bond between the D-amino acid and the tRNA, effectively removing the "error" before it can be incorporated into a protein. nih.govpnas.orglifetein.com DTD functions as a chiral proofreader, ensuring that only L-amino acids are available for translation. pnas.orgbiorxiv.org This enzyme is highly conserved across different species, highlighting its essential role in maintaining the fidelity of protein synthesis. nih.gov

The ribosome itself also acts as a checkpoint, albeit a less stringent one. It can discriminate against D-aminoacyl-tRNAs, slowing down the rate of peptide bond formation when a D-amino acid is in the A site. acs.org

To further enhance the accuracy of protein synthesis, about half of the aaRSs possess a separate editing domain. pnas.org For class I aaRSs, such as leucyl- (LeuRS), isoleucyl- (IleRS), and valyl-tRNA synthetase (ValRS), this editing function is carried out by the Connective Polypeptide 1 (CP1) domain. pnas.orgnih.gov The CP1 domain acts as a "double sieve" to remove non-cognate amino acids that are mistakenly activated by the synthetase. nih.gov

Editing by the CP1 domain can occur through two main pathways:

Pre-transfer editing : This process involves the hydrolysis of the misactivated aminoacyl-adenylate (AA-AMP) intermediate before the incorrect amino acid is transferred to the tRNA. pnas.orgnih.gov This mechanism has been a subject of some debate, with evidence suggesting it can be tRNA-dependent or independent. pnas.orgportlandpress.com For LeuRS, a tRNA-dependent pre-transfer editing mechanism has been identified that is associated with the canonical core of the enzyme. pnas.org

Post-transfer editing : This is the more well-characterized pathway, where the CP1 domain hydrolyzes the ester bond of a mischarged tRNA, releasing the incorrect amino acid. pnas.orgillinoisstate.edu This process involves the translocation of the 3'-end of the misacylated tRNA from the synthetic active site to the editing active site within the CP1 domain. nih.gov

The balance between pre- and post-transfer editing can vary among different aaRSs and may be influenced by factors such as the structure of the CP1 domain and intracellular substrate concentrations. pnas.org For example, IleRS predominantly uses pre-transfer editing, while LeuRS and ValRS are thought to rely more on post-transfer editing. pnas.org The CP1 domain, therefore, functions as a critical quality control module, ensuring that the correct amino acid is attached to its cognate tRNA. nih.gov

The ability of ValRS, LeuRS, and ThrRS to select their cognate amino acids and reject others is rooted in the specific architecture of their amino acid binding pockets.

Valyl-tRNA Synthetase (ValRS): ValRS must distinguish its cognate substrate, L-valine, from the structurally similar L-threonine and the larger L-isoleucine. The discrimination against L-isoleucine is achieved through steric hindrance in the aminoacylation site; a proline residue (Pro41 in Thermus thermophilus) prevents the binding of the larger isoleucine side chain. researchgate.net However, the isosteric L-threonine can fit into the active site. The rejection of L-threonine occurs at the editing domain (CP1), which specifically recognizes and hydrolyzes mischarged Thr-tRNAVal. nih.gov The editing site contains residues that form hydrogen bonds with the hydroxyl group of threonine, a feature absent in valine, thus allowing for its selective removal. nih.gov

Leucyl-tRNA Synthetase (LeuRS): LeuRS faces the challenge of discriminating L-leucine from other hydrophobic amino acids like isoleucine, valine, and methionine. The active site of LeuRS is shaped to accommodate the isobutyl side chain of leucine (B10760876). Molecular dynamics simulations have shown that isoleucine has lower electrostatic interactions with the active site compared to leucine and norvaline. biopolymers.org.ua A key tyrosine residue (Tyr43 in T. thermophilus) acts as a "shield" over the carboxyl group of leucine and norvaline but is deflected in the presence of isoleucine, allowing water molecules to access and potentially destabilize the binding. biopolymers.org.ua Errors, such as the misacylation of tRNALeu with isoleucine or methionine, are corrected by the CP1 editing domain through post-transfer editing. nih.gov

Threonyl-tRNA Synthetase (ThrRS): ThrRS selects L-threonine over the smaller L-serine and L-valine. The active site of ThrRS contains a zinc ion that is crucial for amino acid selectivity. biorxiv.orgpnas.org Both the α-amino and the γ-hydroxyl groups of threonine coordinate with the zinc ion, an interaction that is not possible for valine. pnas.org While serine can also coordinate with the zinc ion, the editing domain of ThrRS is responsible for hydrolyzing mischarged Ser-tRNAThr, thus ensuring fidelity. aars.online The editing domain of archaeal ThrRSs has been linked evolutionarily to D-aminoacyl-tRNA deacylase (DTD) and is capable of removing both L-serine and D-amino acids. portlandpress.com

Table 1: Mechanisms of Amino Acid Discrimination by ValRS, LeuRS, and ThrRS

Aminoacyl-tRNA Synthetase Cognate Amino Acid Discriminated Amino Acids Primary Discrimination Mechanism (Aminoacylation Site) Secondary Discrimination Mechanism (Editing Site)
Valyl-tRNA Synthetase (ValRS) L-Valine L-Isoleucine, L-Threonine Steric exclusion of isoleucine. researchgate.net Hydrolysis of mischarged Thr-tRNAVal. nih.gov
Leucyl-tRNA Synthetase (LeuRS) L-Leucine L-Isoleucine, L-Valine, L-Methionine Shape complementarity and hydrophobic interactions. biopolymers.org.ua Hydrolysis of mischarged tRNALeu. nih.gov

| Threonyl-tRNA Synthetase (ThrRS) | L-Threonine | L-Serine, L-Valine | Zinc-ion coordination with the hydroxyl group of threonine. pnas.org | Hydrolysis of mischarged Ser-tRNAThr. aars.online |

Enzymatic Processing and Stability of D-Peptides, such as D-Leucyl-D-threonyl-D-valine

While D-amino acids are largely excluded from ribosomal protein synthesis, peptides containing D-amino acids are found in nature and are of significant interest in pharmacology due to their enhanced stability.

One of the most significant properties of peptides composed of D-amino acids, such as this compound, is their remarkable resistance to degradation by proteases. nih.govlifetein.com Most endogenous proteases are stereospecific for peptide bonds formed between L-amino acids. mdpi.com The chiral incompatibility between the D-peptide substrate and the L-specific active site of the protease prevents efficient binding and catalysis. nih.gov

Studies have consistently shown that peptides containing D-amino acids, whether partially or fully composed of them, exhibit significantly longer half-lives in biological fluids like human serum compared to their all-L-amino acid counterparts. lifetein.commdpi.com For instance, the introduction of D-amino acids at the N- and C-termini of a peptide rendered it resistant to degradation by lysosomal preparations and in human serum. lifetein.com All-D-peptides have been shown to be completely resistant to proteases. acs.org This proteolytic stability is a major advantage for the development of peptide-based therapeutics, as it can lead to improved bioavailability and a longer duration of action. mdpi.com

Table 2: Comparative Stability of L-Peptides vs. D-Peptides

Peptide Type Susceptibility to Proteolysis Serum Half-Life Immunogenicity
L-Peptides High Short (minutes) mdpi.com Can be high

| D-Peptides | Low to negligible acs.orgpnas.org | Long (hours) mdpi.com | Generally low pnas.org |

The interaction between D-peptides and proteases is generally weak and non-productive. Molecular dynamics simulations have revealed that the conversion from L- to D-chirality severely compromises the binding affinity of a peptide to a protease like trypsin. nih.gov The altered stereochemistry of the D-peptide leads to an inactive conformation when bound to the protease's active site. acs.org The critical distance between the scissile peptide bond and the catalytic residues of the protease is significantly altered, preventing the hydrolytic reaction from occurring. acs.org

While most proteases are inactive against D-peptides, some bacteria express D-stereospecific peptidases that can hydrolyze peptides containing D-amino acids. cdnsciencepub.com Additionally, some enzymes can process N-acylated D-amino acids. nih.gov However, in the context of the human body, D-peptides are generally considered to be highly stable against enzymatic degradation. researchgate.net This resistance to endogenous peptidases and proteases is a key feature that makes D-peptides, and by extension tripeptides like this compound, attractive candidates for therapeutic development. nih.govmdpi.com

Roles of D-Amino Acids in Microbial Physiology and Inter-Species Communication

D-amino acids, the non-canonical enantiomers of the more common L-amino acids, have emerged as significant regulatory molecules in the bacterial kingdom. uniprot.orgbiopharmaspec.com Initially recognized primarily for their structural role in the peptidoglycan of bacterial cell walls, recent findings have revealed their function as signaling molecules that mediate crucial physiological processes, especially under conditions of stress or high cell density. uniprot.orgbiopharmaspec.comasm.org Bacteria from diverse phyla are known to synthesize and release a variety of D-amino acids into their environment, where they can influence the producing organism (autocrine-like signaling) or other microbes in the community (paracrine-like signaling). uniprot.orgnih.gov These molecules play key roles in cell wall maintenance, biofilm lifecycle, and spore germination. asm.orgdiva-portal.org

D-Amino Acids in Bacterial Cell Wall Biogenesis and Remodeling

The bacterial cell wall is a vital structure composed of peptidoglycan (PG), a polymer of glycan strands cross-linked by short peptides, which provides shape and protection against osmotic lysis. nih.gov The presence of D-alanine and D-glutamate in the peptide stems of PG is a classic feature that protects this essential structure from degradation by most proteases, which are specific to L-amino acids. uniprot.orgelifesciences.org

Beyond these canonical components, many bacteria incorporate "non-canonical" D-amino acids (NCDAAs) into their cell walls, a process that is central to PG remodeling, particularly during stationary phase when growth ceases. uniprot.orgcreative-enzymes.comjst.go.jp Bacteria such as Vibrio cholerae produce D-leucine and D-methionine, which modulate the synthesis, composition, and strength of the cell wall. creative-enzymes.comjst.go.jpwikipedia.org This remodeling helps bacteria adapt to changing environmental conditions and stressors. creative-enzymes.comwikipedia.orgmdpi.com The incorporation of NCDAAs can occur through at least two distinct pathways: direct modification of the mature PG in the periplasm by L,D-transpeptidases or incorporation into PG precursor subunits within the cytoplasm. nih.gov

In Escherichia coli, the introduction of certain D-amino acids can severely inhibit peptidoglycan synthesis and cross-linking. nih.govwikipedia.org This modulation is not merely a consequence of their structural integration but also involves the regulation of enzymes responsible for PG synthesis and modification. creative-enzymes.comwikipedia.org For example, D-methionine has been shown to block the binding of penicillin to several penicillin-binding proteins (PBPs) in V. cholerae, indicating a direct interaction with the enzymatic machinery of cell wall synthesis. uniprot.org This regulatory role underscores a sophisticated mechanism for bacteria to control the integrity of their cell wall in response to environmental cues. diva-portal.orgcreative-enzymes.com

D-Amino Acid Modulation of Specific Receptors and Enzymes in Biological Systems

D-amino acids exert their diverse biological effects by interacting with specific cellular machinery, including enzymes and receptors. These interactions are highly stereospecific and are fundamental to the roles D-amino acids play in both microbial physiology and host-microbe communication. Key enzymatic targets in bacteria include transpeptidases involved in cell wall synthesis and dehydrogenases involved in catabolism.

Specific D-Amino Acid Interactions Involving D-Leucine, D-Threonine, and D-Valine

The constituent D-amino acids of the this compound peptide each have distinct interactions with biological systems.

D-Leucine: This D-amino acid interacts with several types of proteins. In bacteria, it can be incorporated into the cell wall peptidoglycan by the action of L,D-transpeptidases (Ldts) and D,D-transpeptidases, also known as Penicillin-Binding Proteins (PBPs). diva-portal.orgmdpi.comnih.gov These enzymes exhibit promiscuity, allowing them to use D-leucine as an acceptor substrate to modify the peptide stems of the peptidoglycan. acs.orgnih.gov In E. coli, L-leucine (and its D-isomer) is recognized by the methyl-accepting chemotaxis protein (MCP) Tsr, which mediates a repellent response at high concentrations, while an unknown receptor mediates an attractant response at low concentrations. nih.gov In host-microbe interactions, D-leucine produced by Staphylococcus species has been found to activate the mammalian sweet taste receptor (T1R2/R3) in the upper airway, which suppresses the innate immune response by inhibiting the release of antimicrobial peptides. frontiersin.orgresearchgate.netfrontiersin.org

D-Threonine: The enzymatic interactions of D-threonine are highly specific. A novel NADP⁺-dependent D-threonine dehydrogenase has been purified from Pseudomonas cruciviae, which specifically catalyzes the oxidation of the 3-hydroxyl group of D-threonine. nih.govasm.org Conversely, the well-characterized L-threonine 3-dehydrogenase from E. coli is unable to act on D-threonine, demonstrating strict enantioselectivity. uniprot.org Similarly, a threonine aldolase (B8822740) from Thermotoga maritima showed no activity towards D-threonine. researchgate.net The fidelity of protein synthesis is maintained by enzymes like threonyl-tRNA synthetase (ThrRS), which possesses an editing domain to remove incorrectly charged amino acids; however, its primary role is to remove non-cognate L-serine, not D-threonine. nih.gov

D-Valine: The metabolism of D-valine in bacteria is carried out by enzymes with broad substrate specificity, such as D-amino acid dehydrogenases (DADs). uniprot.orgwikipedia.orgontosight.ai These enzymes catalyze the oxidative deamination of various D-amino acids, allowing them to be used as nutrient sources. asm.orgontosight.ai A critical enzyme for maintaining protein integrity is D-aminoacyl-tRNA deacylase (DTD). nih.gov This enzyme acts as a quality control checkpoint by hydrolyzing D-amino acids, including D-valine, that have been incorrectly attached to tRNA molecules, thereby preventing their incorporation into proteins and enforcing L-homochirality. elifesciences.orgebi.ac.ukuniprot.org

Table 2: Specific Molecular Interactions of D-Leucine, D-Threonine, and D-Valine

D-Amino AcidInteracting Enzyme/ReceptorOrganism/SystemFunction of InteractionReference(s)
D-Leucine L,D-Transpeptidases (Ldts) & D,D-Transpeptidases (PBPs)Various BacteriaIncorporation into the peptidoglycan cell wall. diva-portal.orgacs.orgnih.gov
Methyl-accepting chemotaxis protein (Tsr)E. coliMediates a chemorepellent response at high concentrations. nih.gov
Sweet Taste Receptor (T1R2/R3)Mammalian AirwayInhibits innate immune response by suppressing antimicrobial peptide release. frontiersin.orgresearchgate.netfrontiersin.org
D-Threonine D-Threonine DehydrogenasePseudomonas cruciviaeCatalyzes the NADP⁺-dependent oxidation of D-threonine. nih.govasm.org
L-Threonine 3-DehydrogenaseE. coliNo interaction; enzyme is specific for the L-enantiomer. uniprot.org
D-Valine D-Amino Acid Dehydrogenase (DAD)Various BacteriaOxidative deamination for metabolic use. uniprot.orgwikipedia.orgontosight.ai
D-Aminoacyl-tRNA Deacylase (DTD)Various BacteriaChiral proofreading; removes D-valine from mischarged tRNA. nih.govebi.ac.ukuniprot.org

Synthetic Strategies and Chemical Biology Approaches for D Leucyl D Threonyl D Valine

Design and Synthesis of D-Peptides Utilizing Solid-Phase Peptide Synthesis (SPPS)

Solid-Phase Peptide Synthesis (SPPS) is the most common and established method for the chemical synthesis of peptides. wikipedia.orgnih.gov Pioneered by R.B. Merrifield, SPPS involves the stepwise addition of amino acid residues to a growing peptide chain that is covalently attached to an insoluble resin support. wikipedia.orgnih.gov This approach simplifies the purification process, as excess reagents and soluble by-products can be removed by simple filtration and washing of the resin. pacific.edu The synthesis of D-peptides via SPPS follows the same principles as L-peptide synthesis, but utilizes D-amino acid building blocks. peptide2.com The process typically proceeds from the C-terminus to the N-terminus. peptide2.com

The key steps in SPPS for a D-peptide like D-Leucyl-D-threonyl-D-valine are:

Resin Preparation : An appropriate solid support, such as a Rink Amide resin, is chosen to anchor the first amino acid. pacific.eduformulationbio.com

Amino Acid Coupling : Protected D-amino acids are sequentially coupled to the growing peptide chain. formulationbio.com

Deprotection : The temporary N-terminal protecting group is removed to allow for the next coupling reaction. formulationbio.com

Cleavage : Once the sequence is complete, the peptide is cleaved from the resin support using a strong acid, which also removes any remaining side-chain protecting groups. pnas.orgformulationbio.com

The incorporation of D-Leucine, D-Threonine, and D-Valine into a peptide sequence via SPPS requires the use of appropriately protected D-amino acid derivatives. The most common protecting group strategy is the use of the base-labile Fluorenylmethyloxycarbonyl (Fmoc) group for temporary Nα-amino protection. pnas.orgasm.org

For the synthesis of this compound, the following protected D-amino acids would be used in a C-to-N terminal direction:

Fmoc-D-Valine (Fmoc-D-Val-OH) : As the C-terminal residue, Fmoc-D-Val-OH is the first amino acid to be attached to the resin. Valine is a β-branched and hydrophobic amino acid, which can sometimes lead to aggregation and difficult coupling steps. nih.gov

Fmoc-D-Threonine (Fmoc-D-Thr(tBu)-OH) : D-Threonine possesses a hydroxyl group in its side chain that must be protected to prevent unwanted side reactions during synthesis. A common protecting group for the threonine hydroxyl is the acid-labile tert-butyl (tBu) group.

Fmoc-D-Leucine (Fmoc-D-Leu-OH) : D-Leucine is the final amino acid added to form the tripeptide. Like valine, leucine (B10760876) is a hydrophobic amino acid, and its presence can contribute to the formation of secondary structures and aggregation of the growing peptide chain on the resin. nih.gov

The stepwise assembly begins by coupling Fmoc-D-Val-OH to the resin. Following the removal of the Fmoc group, Fmoc-D-Thr(tBu)-OH is coupled. The cycle of deprotection and coupling is repeated with Fmoc-D-Leu-OH to complete the tripeptide sequence.

Achieving high yield and purity in SPPS, especially for sequences containing hydrophobic or sterically hindered residues like valine, requires careful optimization of the coupling and deprotection steps. nih.goviris-biotech.de Incomplete reactions can lead to the formation of deletion sequences, which are difficult to separate from the target peptide. iris-biotech.de

Optimization of Coupling: The formation of the amide bond is facilitated by activating the carboxyl group of the incoming amino acid. This is achieved using coupling reagents.

Coupling Reagents : High-efficiency coupling reagents such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate), HCTU (O-(1H-6-Chloro-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate), or COMU (1-Cyano-2-ethoxy-2-oxoethylidenaminooxy)dimethylamino-morpholino-carbenium hexafluorophosphate) are often used to improve coupling efficiency and reduce side reactions. creative-peptides.com

Racemization Suppression : To minimize the risk of racemization during the activation step, additives like HOBt (Hydroxybenzotriazole) or OxymaPure (Ethyl cyanohydroxyiminoacetate) can be included in the reaction. creative-peptides.com

"Difficult Sequences" : The presence of hydrophobic residues like D-Leucine and D-Valine can cause peptide aggregation on the resin, hindering subsequent reactions. nih.gov Strategies to overcome this include using mixed solvents like DMSO/DMF or isopropanol/DMF to disrupt secondary structures, or performing couplings at elevated temperatures. nih.govcreative-peptides.comvapourtec.com

Optimization of Deprotection: The removal of the N-terminal Fmoc group is typically achieved using a solution of a secondary amine, such as piperidine (B6355638) in DMF. pacific.edu

Monitoring : The completion of the deprotection reaction can be monitored in real-time by measuring the UV absorbance of the piperidine-dibenzofulvene adduct that is released. iris-biotech.de

Side Reaction Prevention : Diketopiperazine (DKP) formation is a common side reaction that can occur after the deprotection of the second amino acid in the chain, leading to cleavage of the dipeptide from the resin. acs.org This can be particularly problematic with sequences containing proline or other secondary amino acids. Optimized deprotection strategies, such as using a solution of 2% DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) and 5% piperazine (B1678402) in NMP (N-methyl-2-pyrrolidone), have been shown to significantly reduce DKP formation compared to standard piperidine/DMF methods. acs.org

Parameter Standard Condition Optimized Strategy for D-Peptides Rationale Reference
Coupling Reagent DIC/HOBtHATU, HCTU, COMUHigher reactivity, faster kinetics, reduced side reactions. creative-peptides.com
Solvent DMFDMF/DMSO, TFE/DCMDisrupts peptide aggregation and secondary structures for hydrophobic sequences. nih.govcreative-peptides.com
Temperature Room Temperature50-90°C (Flow Chemistry)Increases reaction kinetics, prevents β-sheet formation. vapourtec.com
Deprotection Reagent 20% Piperidine/DMF2% DBU/5% Piperazine/NMPMinimizes diketopiperazine (DKP) formation. acs.org
Monitoring Kaiser Test (qualitative)UV-Vis spectroscopy, TNBS testAllows for quantitative monitoring of reaction completion. iris-biotech.de

Solution-Phase Peptide Synthesis Approaches for D-Peptides

While SPPS is dominant in research settings, solution-phase peptide synthesis (LPPS) remains a valuable technique, particularly for the large-scale industrial production of peptides. wikipedia.orgpeptide2.com In LPPS, all reactions (coupling and deprotection) occur in a homogeneous solution, requiring purification of the intermediate peptide after each step, typically by extraction or crystallization. ekb.eg

For a short peptide like this compound, a fragment condensation strategy in solution is a viable approach. nih.gov This involves synthesizing smaller peptide fragments first (e.g., a dipeptide) and then coupling them together. For example, one could synthesize the dipeptide Boc-D-Leu-D-Thr-OH and couple it with H-D-Val-OMe. The key steps are:

Protection : The N-terminus of one amino acid (or fragment) and the C-terminus of the other are protected. Common N-terminal protecting groups include Boc (tert-butyloxycarbonyl) and Cbz (Carboxybenzyl), while C-terminal protection often involves methyl or benzyl (B1604629) esters. ekb.egnih.gov

Coupling : The free carboxyl group of one fragment is activated and reacted with the free amino group of the other fragment in solution.

Purification : The resulting peptide is purified from unreacted starting materials and by-products.

Deprotection : The protecting groups are removed to yield the final peptide.

A newer approach that simplifies purification in LPPS is the Group-Assisted Purification (GAP) chemistry, which avoids the need for chromatography or recrystallization by using a protecting group that facilitates easy extraction of the product. nih.gov

Enzymatic Synthesis of D-Peptide Bonds and Oligomers

Chemoenzymatic peptide synthesis utilizes enzymes as biocatalysts to form peptide bonds, offering high stereospecificity under mild reaction conditions. rsc.org While most natural proteases are specific for L-amino acids, engineered or naturally occurring D-stereospecific enzymes can be used for D-peptide synthesis. nih.govrsc.org

The enzymatic synthesis of this compound can be approached in two stages:

Synthesis of D-Amino Acid Precursors : The required D-amino acids can be produced enzymatically from inexpensive starting materials. D-amino acid dehydrogenases (D-AADH) and D-aminotransferases are key enzymes in this process. For instance, thermostable D-AADHs have been used to synthesize D-Leucine and D-Valine from their corresponding α-keto acids (α-ketoisocaproate and α-ketoisovalerate, respectively) with high yields and enantiomeric excess. nih.govfrontiersin.org

Enzymatic Peptide Bond Formation :

D-specific Proteases : Enzymes like D-aminopeptidase (DAP) from certain bacteria can catalyze the polymerization of D-amino acid esters in aqueous conditions. rsc.org

Peptide Ligases : Engineered peptide ligases or proteases with altered specificity can be used to couple D-amino acid residues.

Ribozymes : RNA-based enzymes (ribozymes) inspired by the ribosome's peptidyl transferase center have been shown to catalyze the formation of peptide bonds between D-amino acids, such as D-Lysine and D-Phenylalanine, offering a flexible system for non-natural peptide synthesis. nih.gov

Advanced Synthetic Methodologies for D-Peptide Production (e.g., Flow Chemistry)

To improve the speed, efficiency, and automation of peptide synthesis, advanced methodologies like flow chemistry have been developed. chimia.ch In flow-based SPPS, reagents are continuously passed through a reactor containing the solid-phase resin, allowing for precise control over reaction times, temperature, and reagent concentration. chimia.chnih.gov

This technology is particularly advantageous for synthesizing D-peptides and other complex sequences:

Speed : Automated fast flow peptide synthesis (AFPS) can dramatically reduce the time per amino acid coupling cycle to just a few minutes, compared to 1-2 hours in conventional batch synthesis. nih.govchemrxiv.org

Efficiency and Purity : The use of elevated temperatures in flow systems helps to prevent peptide aggregation (relevant for hydrophobic D-Leu and D-Val residues) and increase reaction kinetics, leading to higher crude purity. vapourtec.com

Sustainability : Flow chemistry can be combined with greener solvent systems, such as anisole/DMSO mixtures, to reduce the environmental impact of peptide synthesis. chemrxiv.org

Optimization : The precise control offered by flow systems allows for rapid optimization of synthesis parameters. Bayesian optimization and other machine learning algorithms have been used to fine-tune flow parameters to maximize yield and minimize side reactions like aspartimide formation. chemrxiv.orgnih.gov

Feature Conventional Batch SPPS Flow Chemistry SPPS Reference
Cycle Time/Residue 60-120 minutes1.8-12 minutes nih.govchemrxiv.org
Reaction Temperature Room TemperatureRoom Temperature to 90°C vapourtec.comchimia.ch
Process Control Manual or semi-automatedFully automated, precise control of flow rate and time chimia.ch
Heat Transfer Inefficient, potential for local overheatingHighly efficient and uniform vapourtec.com
Reagent Usage Large excesses often requiredMinimized excesses due to continuous flow chemrxiv.org
Process Optimization Slow, iterative processRapid, amenable to high-throughput screening and machine learning chemrxiv.orgnih.gov

Chemical Biology Tools and Probes Derived from this compound

While specific tools derived from this compound are not documented, the inherent properties of D-peptides make this tripeptide and its derivatives promising scaffolds for the development of chemical biology probes. pitt.edu Chemical probes are essential tools for studying complex biological processes. pitt.edu

The primary advantage of using a D-peptide scaffold is its resistance to proteolysis . lifetein.comnih.gov Natural peptides (L-peptides) are often rapidly degraded by proteases in biological systems, limiting their utility. D-peptides, being mirror images, are not recognized by most proteases and thus have a significantly longer half-life. pnas.orgnih.gov

Potential applications for probes derived from this D-tripeptide include:

Protease-Resistant Inhibitors : The tripeptide could serve as a core structural motif for designing inhibitors of enzymes or protein-protein interactions. By modifying the side chains or termini, it could be tailored to bind a specific biological target. D-peptides have been successfully developed as inhibitors through methods like mirror-image phage display. nih.govacs.org

Metabolic Labeling Probes : Unnatural D-amino acids can be metabolically incorporated into the peptidoglycan of bacterial cell walls. nih.gov A D-tripeptide probe functionalized with a reporter tag (e.g., a fluorophore or biotin) could potentially be used to study peptidoglycan biosynthesis or for bacterial cell imaging, provided it can be processed by the relevant bacterial enzymes.

Scaffolds for Complex Probes : The this compound sequence could be incorporated into larger, more complex structures. For example, it could be part of a cyclic peptide, which often exhibits improved binding affinity and specificity compared to linear counterparts. rsc.org It could also be used as a linker or spacer in the design of bivalent probes or activity-based probes.

Development of Protease-Resistant Peptide Scaffolds for in vitro and ex vivo Research

A significant limitation in the use of natural L-peptides for various research and therapeutic applications is their susceptibility to degradation by proteases. frontiersin.orgtufts.edu Proteases, which are themselves chiral molecules composed of L-amino acids, exhibit a high degree of stereospecificity. tufts.edu This means their active sites are exquisitely shaped to recognize and bind to L-peptide substrates.

Peptides composed entirely of D-amino acids, such as this compound, are therefore highly resistant to proteolysis. tufts.edunih.gov The mirror-image configuration of the D-peptide backbone and side chains prevents a stable and productive binding within the active site of common proteases like trypsin and chymotrypsin. tufts.edunih.gov Molecular dynamics simulations have shown that the conversion from an L-peptide to a D-peptide can significantly compromise the binding affinity to a protease, leading to an inactive complex and thus, proteolytic stability. nih.gov This resistance to degradation makes all-D-peptides, including the tripeptide , excellent candidates for developing stable scaffolds for various in vitro and ex vivo studies where longevity of the peptide is crucial.

The proteolytic resistance of D-peptides has been demonstrated across numerous studies. For instance, D-peptides have been shown to be significantly more stable in the presence of various proteases, including those found in human plasma. frontiersin.orgtufts.edu This stability is a direct consequence of the stereochemical mismatch between the D-peptide and the L-specific active site of the protease.

Table 1: General Proteolytic Stability of L-Peptides vs. D-Peptides

Peptide Type Susceptibility to Proteases Rationale for Stability/Instability
L-Peptide High The natural stereochemistry fits the active sites of common proteases, leading to efficient cleavage.

| D-Peptide | Low to Negligible | The mirror-image structure prevents proper binding and catalysis by proteases, which are stereospecific for L-amino acids. tufts.edunih.gov |

Applications in Studying Stereospecific Biological Recognition and Enzyme Specificity

The distinct stereochemistry of D-peptides makes them invaluable tools for investigating biological processes that depend on chiral recognition. The interaction, or lack thereof, between a D-peptide and a biological macromolecule can reveal critical details about the stereospecificity of the interaction.

A primary application is in the study of enzyme specificity. Enzymes that process amino acids and peptides, such as aminoacyl-tRNA synthetases, often exhibit a high degree of chiral discrimination. nih.govresearchgate.netoup.com For example, while leucyl-tRNA synthetase, threonyl-tRNA synthetase, and valyl-tRNA synthetase are responsible for charging tRNAs with their respective L-amino acids for protein synthesis, their interaction with the D-enantiomers is significantly impaired or non-existent in terms of productive catalysis. pnas.orgnih.govpnas.org A tripeptide like this compound could be used as a probe to investigate the binding and potential inhibitory effects on these and other enzymes, providing insight into the structural determinants of their stereospecificity.

Furthermore, the differential uptake and processing of L- and D-peptides by cells can be exploited to study transport mechanisms and cellular entry pathways. nih.gov While some studies have shown similar binding affinities of L- and D-peptides to cell surface components like heparan sulfates, the subsequent internalization can be stereochemistry-dependent. nih.gov

The study of D-amino acid oxidases is another area where a D-tripeptide could be relevant. These enzymes specifically catalyze the oxidative deamination of D-amino acids. nih.gov While the activity of D-amino acid oxidase on a tripeptide would depend on its ability to recognize the N-terminal D-amino acid within the peptide context, such studies could help delineate the substrate scope of these enzymes.

Table 2: Enzyme Classes and Their Differential Interaction with L- and D-Amino Acids/Peptides

Enzyme Class Interaction with L-Isomers Interaction with D-Isomers Relevance for this compound
Proteases (e.g., Trypsin, Chymotrypsin) Substrates for cleavage Generally not recognized or cleaved tufts.edunih.gov Confers proteolytic resistance to the D-tripeptide.
Aminoacyl-tRNA Synthetases (e.g., LeuRS, ThrRS, ValRS) Specific substrates for tRNA charging pnas.orgpnas.org Poorly recognized; not catalytically processed nih.govoup.com Can be used to probe the stereospecificity of the synthetase active sites.
D-Amino Acid Oxidase Not substrates Specific substrates for oxidative deamination nih.gov Potential substrate to study the enzyme's specificity for peptide-bound D-amino acids.

| Cellular Uptake Transporters | Varied, often specific | Can differ from L-isomers, sometimes leading to reduced uptake nih.gov | A tool to investigate stereospecific transport mechanisms. |

Advanced Analytical Techniques for D Leucyl D Threonyl D Valine and D Amino Acid Peptides

Chromatographic Separation Techniques for D-/L-Enantiomers

Chromatographic techniques are fundamental in the separation of D- and L-enantiomers of amino acids and peptides. These methods are essential for determining the enantiomeric purity of synthetic peptides and for studying the natural occurrence of D-amino acids. researchgate.net

Chiral High-Performance Liquid Chromatography (HPLC) and its more advanced counterpart, Ultra-High Performance Liquid Chromatography (UHPLC), are powerful techniques for separating enantiomers. chromatographytoday.comresearchgate.net These methods often utilize chiral stationary phases (CSPs) that interact differently with D- and L-enantiomers, leading to their separation.

Chiral Stationary Phases (CSPs): A variety of CSPs are available for the direct separation of amino acid and peptide enantiomers. chromatographytoday.com These include:

Crown-ether based CSPs: Particularly effective for the separation of D- and L-amino acid enantiomers. chromatographyonline.com

Macrocyclic glycopeptide antibiotics: Such as teicoplanin and ristocetin (B1679390) A, which can separate both free and N-protected amino acids. chromatographytoday.comsigmaaldrich.com

Ligand-exchange CSPs: Another common choice for resolving amino acid enantiomers. chromatographytoday.com

Zwitterionic chiral ion-exchangers: Useful for the stereoselective analysis of peptides. chromatographyonline.com

The choice of CSP and mobile phase is crucial for achieving optimal separation. For instance, teicoplanin-based CSPs have been successfully used to separate peptide isoforms using simple mobile phases like acetonitrile/formic acid. chromatographytoday.com

Derivatization: In some cases, pre-column derivatization with a chiral reagent is employed to form diastereomers, which can then be separated on a standard achiral HPLC column. researchgate.net However, direct separation on a CSP is often preferred as it eliminates potential issues with the derivatization reaction. chromatographytoday.com

UHPLC Advantages: The advent of UHPLC, with its use of sub-2μm and superficially porous particles, offers significant advantages in terms of speed and resolution for chiral separations compared to traditional HPLC. chromatographytoday.com Fast LC enantiomer separations on the order of minutes have been achieved using chiral superficially porous particle (SPP) columns. nih.gov

Table 1: Commonly Used Chiral Stationary Phases for Amino Acid and Peptide Separation This table is interactive. You can sort and filter the data.

Chiral Stationary Phase (CSP) TypeSeparatesNotes
Crown Ether Free amino acidsWell-suited for neurophysiologically relevant amino acids. chromatographyonline.com
Ligand Exchange Free amino acidsA common method for direct enantiomeric separation. chromatographytoday.com
Macrocyclic Glycopeptides (e.g., Teicoplanin) Free and N-protected amino acids, peptide isoformsVersatile and can be used with simple mobile phases. chromatographytoday.comsigmaaldrich.com
Zwitterionic Chiral Ion-Exchangers PeptidesOffers a complementary approach to reversed-phase and HILIC. chromatographyonline.com
Cyclodextrin-based CSPs N-protected amino acidsA widely used class of chiral selectors. chromatographytoday.com
Brush-type CSPs N-protected amino acidsAnother option for derivatized amino acids. chromatographytoday.com

Gas Chromatography-Mass Spectrometry (GC-MS) is a highly sensitive and reliable technique for the quantitative analysis of D-amino acids. nih.govacs.org This method typically involves the derivatization of amino acids to make them volatile enough for GC analysis. acs.org

Derivatization Steps: A common approach involves a multi-step derivatization process. For instance, amino acids can be converted to volatile electron-capturing derivatives using reagents like heptafluorobutyric anhydride (B1165640) (HFBA) and pentafluorobenzyl bromide (PFBBr). acs.org Another method uses methyl chloroformate for derivatization. researchgate.net

Chiral Capillary Columns: The separation of the derivatized enantiomers is achieved using a chiral capillary column, such as those coated with Chirasil-Val. uni-giessen.de The different interactions between the enantiomers and the chiral stationary phase lead to different retention times, allowing for their separation and subsequent detection by the mass spectrometer.

High Sensitivity: GC-MS, particularly when coupled with techniques like selected ion monitoring (SIM) or comprehensive two-dimensional GC (GCxGC-TOFMS), offers excellent sensitivity, enabling the detection of trace amounts of D-amino acids in complex biological samples. nih.govresearchgate.net For example, isotope dilution GC/ECNI/MS can provide accurate data on less than 100 fmol of material. acs.org

Applications: GC-MS has been successfully used to detect and quantify D-amino acids in various matrices, including processed plant saps, fruit juices, and biological fluids like serum and urine. nih.govuni-giessen.de

Table 2: GC-MS Derivatization Reagents and Chiral Columns for D-Amino Acid Analysis This table is interactive. You can sort and filter the data.

Derivatization Reagent(s)Chiral Column ExampleKey Features
Heptafluorobutyric anhydride (HFBA), Pentafluorobenzyl bromide (PFBBr)Not specifiedAllows for electron capture negative ionization for high sensitivity. acs.org
Methyl Chloroformate (MCF)Rt-γDEXsaUsed in comprehensive two-dimensional GC-TOFMS for improved resolution. researchgate.net
Acetyl chloride in 2-propanol, Pentafluoropropionic anhydrideChirasil-ValEnables enantioselective analysis of amino acids in food products. uni-giessen.de

Capillary Electrophoresis (CE) is a high-resolution separation technique well-suited for the analysis of chiral compounds like amino acids and peptides, particularly for assessing enantiomeric purity. researchgate.nettechnologynetworks.com Its advantages include high efficiency, low sample consumption, and flexibility in method development. researchgate.net

Principle of Separation: In CE, charged molecules migrate in an electrolyte solution within a narrow capillary under the influence of an electric field. For chiral separations, a chiral selector is typically added to the background electrolyte. researchgate.netmdpi.com The differential interaction of the enantiomers with the chiral selector leads to different electrophoretic mobilities and, consequently, their separation.

Chiral Selectors: A wide variety of chiral selectors can be used in CE, including:

Cyclodextrins and their derivatives: These are the most commonly used chiral selectors in CE for amino acid and peptide enantioseparation. researchgate.net

Antibiotics: Macrocyclic antibiotics can also serve as effective chiral selectors.

Chiral surfactants: Used to form micelles that can interact stereoselectively with analytes.

Indirect Separation: An alternative to using chiral selectors in the buffer is the pre-capillary derivatization of the enantiomers with a chiral reagent to form diastereomers. csic.es These diastereomers can then be separated in an achiral CE system. However, this approach can be more time-consuming and requires a highly pure derivatizing agent. csic.es

Coupling with Mass Spectrometry (CE-MS): Coupling CE with mass spectrometry provides enhanced selectivity and sensitivity, making it a powerful tool for analyzing complex mixtures and identifying unknown chiral compounds. mdpi.com

Mass Spectrometry-Based Characterization of D-Peptides

Mass spectrometry (MS) is an indispensable tool for the characterization of peptides, including those containing D-amino acids. ub.edu While the mass of a peptide remains unchanged with the substitution of an L-amino acid for its D-isomer, tandem mass spectrometry (MS/MS) techniques can often differentiate between these stereoisomers. lcms.czacs.org

Confirming the incorporation of a D-amino acid into a specific position within a peptide sequence is a significant analytical challenge. biopharmaspec.com Standard sequencing techniques and mass spectrometry may not readily detect D-amino acids. pnas.org However, advanced MS/MS methods can provide the necessary information.

Collision-Induced Dissociation (CID): In tandem MS, precursor ions of the peptide are isolated and fragmented, typically through collision-induced dissociation (CID). While the fragment masses will be the same for epimeric peptides (peptides differing only in the stereochemistry of one amino acid), the relative intensities of the fragment ion peaks can differ significantly. acs.orgacs.org This difference in the fragmentation pattern can be used to identify the presence of a D-amino acid.

Other Fragmentation Techniques: Besides CID, other fragmentation methods like electron capture dissociation (ECD) and electron transfer dissociation (ETD) have also been used to distinguish between peptide epimers. mdpi.com

MALDI-TOF/TOF MS: Matrix-assisted laser desorption/ionization time-of-flight/time-of-flight (MALDI-TOF/TOF) mass spectrometry has been shown to be a suitable tool for identifying the presence of a D-amino acid, particularly at the second N-terminal position of a peptide. acs.org The stereochemistry of the backbone influences the fragmentation pattern, which can be quantified to identify the epimeric form. acs.org

The successful incorporation of D-amino acids into peptides has been confirmed using MALDI-TOF MS analysis by verifying the expected molecular masses of the synthesized peptides. oup.com

The combination of liquid chromatography with tandem mass spectrometry (LC-MS/MS) is a powerful approach for differentiating isomeric peptides containing D-amino acids. lcms.cz The chromatographic step separates the isomers based on their different physicochemical properties, and the subsequent MS/MS analysis provides structural confirmation. nih.gov

Chromatographic Separation: Diastereomeric peptides, which contain one or more inverted chiral centers, have different physical and chemical properties and can often be separated by reversed-phase liquid chromatography (RPLC). nih.gov Even though they have the same mass, they will exhibit different retention times. lcms.cz

MS/MS Fragmentation Patterns: As mentioned previously, the MS/MS fragmentation patterns of peptide epimers can be different. nih.gov By comparing the fragmentation spectra of the separated isomers, it is possible to identify the peptide containing the D-amino acid.

Ion Mobility Spectrometry (IMS)-MS: A further dimension of separation can be added by incorporating ion mobility spectrometry (IMS). acs.orgnih.gov In IMS, ions are separated based on their size, shape, and charge. Since the incorporation of a D-amino acid can alter the three-dimensional structure of a peptide, the epimers may have different drift times in the IMS cell. acs.orgnih.gov This allows for their separation even if they co-elute from the LC column. Furthermore, by analyzing the arrival times of the fragment ions generated after IMS separation, the exact location of the D-amino acid within the peptide sequence can be determined. nih.govacs.org

Spectroscopic Methods for Conformational Analysis of D-Peptides

Spectroscopic techniques are indispensable for investigating the three-dimensional structure of peptides. The incorporation of D-amino acids can induce distinct conformational preferences compared to their L-amino acid counterparts.

Circular Dichroism (CD) Spectroscopy for Secondary Structure Assessment of D-Leucyl-D-threonyl-D-valine

Circular Dichroism (CD) spectroscopy is a powerful, non-destructive technique used to investigate the secondary structure of chiral molecules like peptides. royalsocietypublishing.org It measures the differential absorption of left and right-handed circularly polarized light. The resulting CD spectrum provides information on the peptide's secondary structure elements, such as α-helices, β-sheets, and random coils.

For D-amino acid peptides, the CD spectra are typically mirror images of the spectra of the corresponding L-peptides. researchgate.net This inversion of the CD signal is a direct consequence of the opposite chirality of the constituent amino acids. For instance, a D-peptide adopting a right-handed helical conformation will exhibit a CD spectrum that is a mirror image of an L-peptide in a left-handed helix. nih.gov

In the context of this compound, CD spectroscopy can be employed to determine its predominant conformation in solution. By analyzing the position, sign, and magnitude of the CD bands, researchers can deduce the secondary structural elements present. For example, a study on the self-assembling D-peptide d-EAK16, composed entirely of D-amino acids, showed a typical β-sheet spectrum at 25°C, which transitioned to an α-helical spectrum at higher temperatures. plos.org This demonstrates the utility of CD in monitoring conformational changes in D-peptides under varying environmental conditions. plos.org

Table 1: Representative CD Spectral Features for Peptide Secondary Structures

Secondary StructureWavelength of Maximum Absorption (nm)Molar Ellipticity (deg·cm²·dmol⁻¹)
α-Helix~192 (positive), ~208 (negative), ~222 (negative)Varies with peptide
β-Sheet~195-200 (positive), ~215-220 (negative)Varies with peptide
Random Coil~195-200 (negative), weak positive band ~220Varies with peptide

Note: The exact wavelengths and ellipticities can vary depending on the specific peptide sequence, solvent, and temperature.

The conformational stability of peptides containing D-amino acids can also be assessed using CD spectroscopy by monitoring changes in the spectrum as a function of temperature, pH, or denaturants. plos.orgsubr.edu This information is critical for understanding the structure-function relationship of D-peptides like this compound.

Biosensor Development for the Detection and Quantification of D-Amino Acids and Potential for D-Peptides

Biosensors are analytical devices that combine a biological recognition element with a transducer to provide a measurable signal in response to the presence of a specific analyte. There is growing interest in developing biosensors for the detection of D-amino acids and D-peptides due to their increasing importance as disease biomarkers and therapeutic agents. mdpi.com

The development of robust and sensitive biosensors for D-amino acids has paved the way for the potential detection of D-peptides. Many of these biosensors utilize enzymes that are stereospecific for D-amino acids, such as D-amino acid oxidase (DAAO). nih.gov DAAO catalyzes the oxidation of D-amino acids, producing hydrogen peroxide, which can then be detected electrochemically or optically. nih.gov

Peptide-based biosensors are also being developed for various diagnostic applications. nih.gov These often involve immobilizing a peptide with a specific binding affinity onto a transducer surface. acs.org Peptides composed of D-amino acids offer a significant advantage in biosensor construction due to their resistance to proteolytic degradation, leading to enhanced stability and longevity of the sensor, especially in complex biological samples like serum. acs.orgnih.govresearchgate.net

For instance, an electrochemical biosensor constructed with a D-peptide-modified electrode demonstrated prominent antifouling capabilities and high tolerance to enzymatic hydrolysis. acs.orgnih.gov This D-peptide-based sensor showed excellent long-term stability and was able to accurately detect its target in human serum. acs.orgnih.govacs.org

The potential for developing a biosensor for a specific D-peptide like this compound would depend on identifying a suitable biological recognition element. This could be an antibody, an aptamer, or a computationally designed receptor that binds specifically to this tripeptide sequence. The principles established in the development of D-amino acid and other D-peptide biosensors provide a strong foundation for such future endeavors.

Table 2: Characteristics of Selected Biosensors for D-Amino Acid and D-Peptide Applications

Biosensor TypeRecognition ElementAnalyteDetection LimitKey Features
ElectrochemicalD-amino acid oxidase (DAAO)Total D-amino acids0.03 µM - 1.5 µM nih.govmdpi.comHigh sensitivity, rapid response nih.gov
ElectrochemicalD-peptideImmunoglobulin M (IgM)37 pg/mL nih.govacs.orgEnhanced stability, antifouling properties acs.orgnih.govresearchgate.net
ElectrochemicalD-amino acid oxidase & L-amino acid oxidaseD-Serine & L-Serine2.3 µM mdpi.comSequential analysis of enantiomers

These advanced analytical techniques are pivotal in advancing our understanding of this compound and other D-amino acid-containing peptides. Spectroscopic methods like CD provide detailed insights into their conformation, while the ongoing development of biosensors holds great promise for their specific and sensitive detection in various scientific and clinical settings.

Emerging Research Areas and Future Perspectives for D Leucyl D Threonyl D Valine

Exploring Novel Enzymatic Activities Specific to D-Peptides and Their D-Amino Acid Components

While D-peptides are generally resistant to proteolysis, specialized enzymes capable of recognizing and processing D-amino acid-containing peptides do exist. The study of these enzymes is crucial for understanding the metabolic fate of D-peptides like D-Leucyl-D-threonyl-D-valine and for harnessing their biotechnological potential.

D-Peptidases and Their Substrate Specificity:

A key class of enzymes in this context is the D-peptidases, which specifically hydrolyze peptide bonds involving D-amino acids. For instance, an intracellular peptidase from Nocardia orientalis, termed "D-peptidase S," has been shown to hydrolyze dipeptides with a hydrophobic D-amino acid at the C-terminus. tandfonline.com The enzyme displays a preference for peptide bonds preceding hydrophobic D-amino acids, suggesting it could potentially act on a tripeptide like this compound, although specific activity towards this exact sequence has not been documented. The Km values for D-leucyl-D-leucine and L-leucyl-D-leucine were found to be 0.21 x 10⁻³ M and 0.44 x 10⁻³ M, respectively, indicating a strong affinity for peptides containing D-leucine. tandfonline.com

Enzymatic Synthesis and Modification:

Beyond degradation, enzymes are also being explored for the synthesis of D-amino acids and their incorporation into peptides. D-amino acid dehydrogenases, for example, can catalyze the synthesis of D-branched-chain amino acids (D-BCAAs) like D-leucine and D-valine from their corresponding α-keto acids with high efficiency and optical purity. nih.gov This enzymatic approach offers a promising route for producing the building blocks of this compound. Furthermore, the enzymatic modification of D-peptides, such as glycosylation, can influence their stability and interactions with other molecules, including enzymes. mdpi.com

Enzyme ClassExampleSource OrganismPotential Relevance to this compoundReference
D-Peptidase D-peptidase SNocardia orientalisPotential degradation of the tripeptide due to specificity for hydrophobic D-amino acids. tandfonline.com
D-Amino Acid Dehydrogenase Thermostable D-amino acid dehydrogenaseThermophilic bacteriaSynthesis of D-leucine and D-valine precursors. nih.gov
Aminotransferase D-amino acid aminotransferaseBacillus sp.Potential involvement in the metabolism of the constituent D-amino acids. mdpi.com

Investigation of this compound in Host-Microbe Interactions and Microbial Ecosystem Dynamics

D-amino acids are increasingly recognized as important signaling molecules in the complex interplay between hosts and their microbial inhabitants. While direct evidence for the role of this compound is lacking, the functions of its constituent D-amino acids provide a framework for its potential involvement.

Bacterial Communication and Biofilm Formation:

Bacteria release a variety of D-amino acids into their environment, where they can act as signals to regulate community behaviors such as biofilm formation. nih.govfrontiersin.org For example, a mixture of D-amino acids, including D-leucine, has been shown to trigger the disassembly of biofilms in Bacillus subtilis. mdpi.com D-amino acids can also modulate the synthesis of peptidoglycan, a key component of the bacterial cell wall, thereby influencing cell morphology and strength. nih.gov It is conceivable that a tripeptide like this compound could be produced by certain bacteria and function as a signaling molecule in microbial communities, potentially influencing the behavior of competing species.

Modulation of Host-Microbe Interactions:

The host can also recognize and respond to bacterial D-amino acids. The flavoenzyme D-amino acid oxidase (DAAO), present in mammals, catalyzes the oxidation of bacterial D-amino acids, producing hydrogen peroxide which has antimicrobial activity. frontiersin.org This represents a mechanism of innate defense at host-microbe interfaces. Interestingly, DAAO-derived peptides may also play a role in shaping the gut microbiota. acs.org Furthermore, specific D-amino acids can modulate host immune responses. For instance, D-phenylalanine and D-leucine can suppress innate immunity in the upper airway through interaction with sweet taste receptors. nih.gov These findings suggest that a D-tripeptide could potentially interact with host receptors and influence immune homeostasis.

D-Amino AcidObserved Role in Host-Microbe InteractionsPotential Implication for this compoundReference
D-Leucine Triggers biofilm disassembly in Bacillus subtilis. Modulates peptidoglycan synthesis. Suppresses innate immunity via sweet taste receptors.The tripeptide could act as a signaling molecule in biofilms or modulate host immune responses. nih.govmdpi.comnih.gov
D-Valine Component of the antibiotic actinomycin (B1170597) D. Can inhibit the synthesis of certain peptide antibiotics.The tripeptide could have antimicrobial properties or influence microbial secondary metabolism. umich.edunih.gov
D-Threonine Less studied in this context, but its presence in D-peptides suggests a role in structural stability and resistance to proteolysis.Could contribute to the stability and specific activity of the tripeptide in a biological context.

Rational Design of D-Peptide-Based Probes for Fundamental Biological Research

The inherent stability of D-peptides makes them excellent candidates for the development of molecular probes to study biological processes without the complication of rapid degradation.

Principles of D-Peptide Probe Design:

D-peptide probes are typically designed to bind to a specific biological target, such as a receptor or enzyme. This is often achieved through techniques like mirror-image phage display, where a library of L-peptides is screened against a D-protein target to identify a high-affinity binder. The corresponding D-peptide is then synthesized and is expected to bind to the natural L-protein target with similar affinity. These D-peptides can be labeled with fluorescent tags, radioisotopes, or other reporter molecules to enable their detection and tracking in biological systems. biorxiv.org

Potential Applications for a this compound-based Probe:

A tripeptide like this compound could serve as a scaffold or a component of a larger D-peptide probe. The specific sequence of amino acids would determine its binding properties. For instance, the hydrophobic nature of D-leucine and D-valine could favor interactions with hydrophobic pockets in target proteins. The D-threonine residue, with its hydroxyl group, could participate in hydrogen bonding. By modifying the peptide, for example, by attaching a fluorophore or a chelating agent for a radionuclide, it could be transformed into a tool for:

Fluorescence Microscopy: To visualize the localization of a target protein in cells or tissues.

Positron Emission Tomography (PET) Imaging: To non-invasively monitor the distribution and abundance of a target in a living organism.

The development of such probes would require a thorough understanding of the structure-activity relationship of the peptide and its interaction with the intended target.

Methodological Challenges and Opportunities in D-Peptide Synthesis and Comprehensive Characterization

The unique properties of D-peptides also present specific challenges and opportunities in their chemical synthesis and analytical characterization.

Challenges in D-Peptide Synthesis:

The solid-phase synthesis of peptides, while well-established for L-peptides, can encounter difficulties when working with D-amino acids. These challenges include:

Aggregation: Hydrophobic D-peptides can be prone to aggregation during synthesis, leading to incomplete reactions and low yields.

Purification: The purification of the final D-peptide from by-products and deletion sequences can be challenging, often requiring advanced chromatographic techniques.

Cost and Availability: D-amino acid building blocks can be more expensive and less readily available than their L-counterparts.

Opportunities and Methods for Characterization:

The comprehensive characterization of a D-peptide like this compound is essential to confirm its identity, purity, and stereochemical integrity. Key analytical techniques include:

Mass Spectrometry (MS): Used to determine the molecular weight and sequence of the peptide. Tandem MS (MS/MS) can provide fragmentation patterns for structural elucidation. acs.org

High-Performance Liquid Chromatography (HPLC): Chiral HPLC, using a chiral stationary phase, is crucial for separating the desired D-peptide from any potential L-diastereomers that may have formed during synthesis. mdpi.com

Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides detailed structural information, including the conformation of the peptide in solution.

The development of new analytical methods, such as those combining hydrophilic interaction liquid chromatography (HILIC) with tandem mass spectrometry, is improving the ability to identify and quantify small peptides, including tripeptides, in complex biological samples. acs.orgresearchgate.net

Analytical TechniquePurpose in D-Peptide CharacterizationRelevance to this compoundReference
Mass Spectrometry (MS/MS) Sequence verification and identification of modifications.Confirmation of the D-Leu-D-Thr-D-Val sequence. acs.org
Chiral HPLC Separation of D- and L-enantiomers/diastereomers.Ensuring the stereochemical purity of the synthesized tripeptide. mdpi.com
NMR Spectroscopy Determination of 3D structure and conformation.Understanding the spatial arrangement of the amino acid residues.
HILIC-MS/MS Identification and quantification of small polar peptides.A potential method for detecting and quantifying the tripeptide in biological matrices. acs.orgresearchgate.net

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.